

Validating the Efficacy of Bleximenib in Relapsed/Refractory AML: A Comparative Guide

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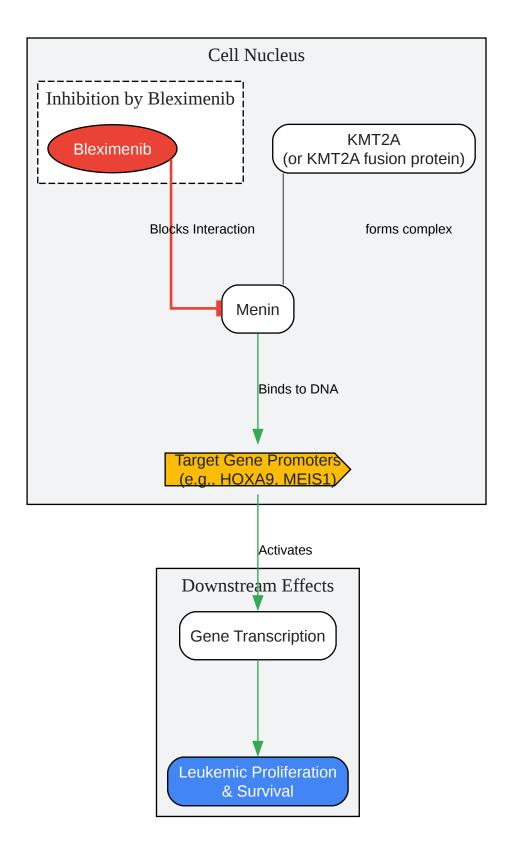


This guide provides a comprehensive comparison of **Bleximenib** with other emerging menin inhibitors for the treatment of relapsed or refractory (R/R) Acute Myeloid Leukemia (AML), particularly in patient populations with KMT2A rearrangements (KMT2Ar) or NPM1 mutations (NPM1m). The information is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Mechanism of Action: Targeting the Menin-KMT2A Axis

Bleximenib is an investigational, orally administered small molecule that functions as a menin inhibitor.[1] In specific subtypes of AML, the protein menin forms a complex with histone methyltransferase KMT2A (also known as MLL). This interaction is critical for the transcription of leukemogenic genes, such as HOXA and MEIS1, which drive blast proliferation and inhibit differentiation.[2][3] **Bleximenib** disrupts the menin-KMT2A interaction, thereby downregulating the expression of these target genes, impairing leukemic cell growth, and promoting differentiation.[1][3] This targeted approach has shown promise for AML subtypes dependent on this pathway, including those with KMT2Ar and NPM1m.[4][5]





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Caption: Mechanism of Action of Bleximenib.



Comparative Efficacy of Menin Inhibitors (Monotherapy)

The following table summarizes the clinical efficacy of **Bleximenib** and its main alternatives, Revumenib and Ziftomenib, when used as monotherapy in patients with relapsed/refractory acute leukemia.

Parameter	Bleximenib (cAMeLot-1)	Revumenib (AUGMENT-101)	Ziftomenib (KOMET-001)
Trial Identifier	NCT04811560	NCT04065399	NCT04067336
Patient Population	R/R Acute Leukemia (KMT2Ar or NPM1m)	R/R Acute Leukemia (KMT2Ar)	R/R AML (NPM1m)
Overall Response Rate (ORR)	47.6% (at RP2D of 90/100 mg BID)[4]	63.9%[4]	41%
Composite Complete Remission (CRc)	Not explicitly reported, but CR/CRh is a component.	Not explicitly reported, but CR/CRh is a component.	35%
CR + CRh Rate	33.3% (at RP2D of 90/100 mg BID)[4]	22.7% (CR/CRh)[4]	30%
Median Time to First Response	1.4 months[4]	1.0 month[4]	1.9 months
Median Duration of Response	Not yet mature	6.4 months (for CR/CRh)[4]	9.9 months
Key Adverse Events (Grade ≥3)	Thrombocytopenia, Anemia, Neutropenia, Febrile Neutropenia[4]	Differentiation Syndrome, QTc Prolongation, Febrile Neutropenia[2]	Differentiation Syndrome

CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; RP2D: Recommended Phase 2 Dose; BID: Twice daily.

Efficacy in Combination Therapies



Menin inhibitors are also being evaluated in combination with other standard-of-care agents, such as venetoclax and azacitidine (VEN+AZA), showing enhanced response rates.

Parameter	Bleximenib + VEN+AZA (ALE1002)	Revumenib + VEN+AZA (BEAT AML)	Ziftomenib + VEN+AZA (KOMET- 007)
Trial Identifier	NCT05453903	NCT03013998	NCT05735184
Patient Population	R/R AML (KMT2Ar or NPM1m)	ND AML (NPM1m or KMT2Ar)	R/R AML (KMT2Ar or NPM1m)
Overall Response Rate (ORR)	82% (at RP2D)[1]	90.5% (at dose level 1)[5]	Not explicitly reported, but CRc is high.
Composite Complete Remission (CRc)	59% (at RP2D)[1]	Not explicitly reported, but remission rates are high.	High rates observed. [5]
Key Safety Signals	Profile considered acceptable, with no QTc prolongation signal observed to date.[5]	Safety profile was manageable.[5]	Manageable safety profile.[4]

ND: Newly Diagnosed; R/R: Relapsed/Refractory.

Experimental Protocols

Clinical Trial Protocol: Phase I/II Study of Bleximenib Monotherapy (cAMeLot-1)

The cAMeLot-1 trial (NCT04811560) is a Phase I/II, multicenter, open-label, dose-finding study designed to evaluate the safety, efficacy, and pharmacokinetics of **Bleximenib** monotherapy.[4]

• Objective: To determine the Recommended Phase 2 Dose (RP2D) and evaluate the clinical activity of **Bleximenib** in patients with R/R acute leukemia harboring KMT2Ar or NPM1m.[2]



- Patient Population: Adults with relapsed or refractory AML, ALL, or other acute leukemias with confirmed KMT2A rearrangements or NPM1 mutations who have received prior lines of therapy.[4]
- · Methodology:
 - Dose Escalation: Patients were enrolled in cohorts receiving escalating doses of
 Bleximenib (e.g., 45 mg, 90/100 mg, and 150 mg) administered orally twice daily (BID).[4]
 - Safety Monitoring: Patients were monitored for dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs), graded using CTCAE v5.0.[6]
 - Efficacy Assessment: Response to treatment was evaluated based on standard criteria for acute leukemia, including rates of Overall Response (ORR), Complete Remission (CR), and CR with partial hematological recovery (CRh).[6]
 - Pharmacodynamics: Target engagement was assessed by measuring the change in the expression of target genes like MEIS1 in bone marrow samples from baseline.



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Caption: Generalized workflow for a dose-escalation clinical trial.

Preclinical Protocol: AML Primary Sample Drug Sensitivity Assay

This protocol describes a typical in vitro experiment to determine the sensitivity of primary AML patient samples to **Bleximenib**.[3][7]



 Objective: To assess the effect of Bleximenib on the proliferation and differentiation of primary AML blasts.

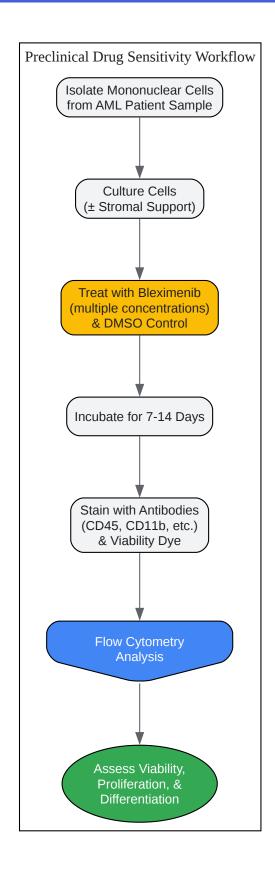
Materials:

- Cryopreserved or fresh mononuclear cells from AML patient bone marrow or peripheral blood.
- Cell culture medium (e.g., Gartner medium) with cytokines (G-CSF, TPO, IL-3).
- Bleximenib (JNJ-75276617) dissolved in DMSO.
- Flow cytometry antibodies (e.g., CD45, CD117, CD11b) and viability dye (e.g., DAPI).

Methodology:

- Cell Culture: Thaw and culture primary AML mononuclear cells. Cells can be co-cultured on a supportive stromal layer (e.g., MS5) to better mimic the bone marrow microenvironment.[3]
- \circ Drug Treatment: Treat cells with a range of **Bleximenib** concentrations (e.g., 0.03 μM, 0.3 μM, 3.0 μM) and a DMSO vehicle control.[3]
- Incubation: Incubate cells for a defined period (e.g., 7 to 14 days), replenishing the medium and drug at set intervals.[3]
- Flow Cytometry Analysis: At the end of the incubation, stain cells with antibodies to identify leukemic blasts (e.g., CD45dim, CD117+) and markers of myeloid differentiation (e.g., CD11b). Analyze using a flow cytometer to quantify cell viability and changes in surface marker expression.[7]
- Data Analysis: Compare the percentage of viable blast cells and the expression of differentiation markers between **Bleximenib**-treated and DMSO-treated samples to determine drug efficacy.





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Caption: Workflow for in vitro testing of **Bleximenib** on AML samples.



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